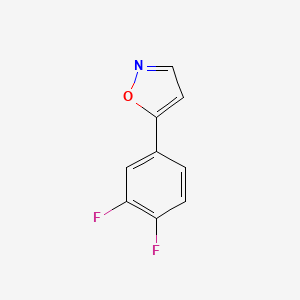

5-(3,4-Difluorophenyl)isoxazole

Description

BenchChem offers high-quality 5-(3,4-Difluorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Difluorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHZBEXDVFZMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NO2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304375 | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-54-5 | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)isoxazole

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] The specific analogue, 5-(3,4-difluorophenyl)isoxazole, represents a valuable building block in drug discovery, with the difluorophenyl moiety often introduced to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic pathway to this target molecule, focusing on the robust and highly regioselective 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven experimental protocols for the synthesis of key precursors, and present a logical workflow for the final cycloaddition step. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic entities.

Strategic Overview: The Primacy of 1,3-Dipolar Cycloaddition

While various methods exist for the construction of the isoxazole ring, the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) remains the most direct and widely employed strategy for preparing 3,5-disubstituted isoxazoles.[3][4][5] This concerted, pericyclic reaction is prized for its efficiency, high regioselectivity, and tolerance of a wide range of functional groups.[6][7]

The synthesis of 5-(3,4-difluorophenyl)isoxazole via this route logically dissects into three primary stages:

-

Synthesis of the Dipole Precursor: Preparation of 3,4-difluorobenzaldehyde oxime.

-

Synthesis of the Dipolarophile: Preparation of 3,4-difluorophenylacetylene.

-

Convergent Cycloaddition: The in situ generation of 3,4-difluorophenylnitrile oxide from its oxime precursor and subsequent reaction with the terminal alkyne to yield the target isoxazole.

This guide will address each stage with detailed mechanistic explanations and actionable protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(3,4-Difluorophenyl)isoxazole: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1] The strategic incorporation of fluorine atoms into drug candidates often enhances key properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, 5-(3,4-Difluorophenyl)isoxazole emerges as a molecule of significant interest, combining the robust isoxazole core with the advantageous physicochemical attributes of a difluorinated phenyl moiety. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, and an exploration of its potential within drug discovery, grounded in established scientific principles. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3]

Molecular Structure and Physicochemical Characteristics

The foundational step in understanding the utility of 5-(3,4-Difluorophenyl)isoxazole is a thorough characterization of its physicochemical properties. While experimentally determined data for this specific molecule is not widely published, we can infer its likely characteristics based on closely related analogs and computational predictions.

Table 1: Physicochemical Properties of 5-(3,4-Difluorophenyl)isoxazole and Related Analogs

| Property | 5-(3,4-Difluorophenyl)isoxazole (Predicted/Inferred) | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[4] | 3-phenyl-5-(3-bromo-4-fluorophenyl)isoxazole[5] |

| Molecular Formula | C₉H₅F₂NO | C₁₆H₁₂ClNO₂ | C₁₅H₉BrFNO |

| Molecular Weight | 181.14 g/mol | 285.73 g/mol | 318.14 g/mol |

| Melting Point (°C) | Crystalline solid (predicted) | 128.5-132.5[4] | 165-166[5] |

| logP (Predicted) | ~2.5 - 3.0 | - | - |

| pKa (Predicted) | ~1.5 - 2.5 (weakly basic nitrogen) | - | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | - | - |

Note: Predicted values are based on computational models and data from structurally similar compounds.

The difluoro substitution on the phenyl ring is expected to significantly influence the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the fluorine atoms can impact the pKa of the isoxazole nitrogen and influence potential hydrogen bonding interactions.

Spectroscopic Characterization

The structural elucidation of 5-(3,4-Difluorophenyl)isoxazole relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[4][5]

-

¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the isoxazole ring protons, typically in the aromatic region. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR will display distinct signals for the isoxazole and difluorophenyl ring carbons. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-O stretching, and C-F stretching (typically in the 1000-1300 cm⁻¹ region).[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Synthesis of 5-(3,4-Difluorophenyl)isoxazole: A Step-by-Step Protocol

Several synthetic routes are available for the preparation of substituted isoxazoles.[6][7] A common and effective method involves the cyclization of a chalcone intermediate with hydroxylamine.

Diagram: Synthesis Workflow

Caption: A two-step synthesis of 5-(3,4-Difluorophenyl)isoxazole.

Experimental Protocol

Materials:

-

3,4-Difluoroacetophenone

-

Appropriate aldehyde (e.g., benzaldehyde for a 3-phenyl substituted isoxazole)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoroacetophenone (1 equivalent) in ethanol.

-

Addition of Reagents: Add the chosen aldehyde (1 equivalent) to the solution. While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated chalcone is collected by filtration, washed with water, and dried.

Rationale: This Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones (chalcones). The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Step 2: Cyclization to form the Isoxazole Ring

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in ethanol.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution, followed by a base such as sodium hydroxide or potassium carbonate to neutralize the HCl and generate free hydroxylamine.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Rationale: Hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[4]

Potential Applications in Drug Discovery

The 5-(3,4-difluorophenyl)isoxazole scaffold is a promising starting point for the development of novel therapeutic agents. The isoxazole core is present in a number of approved drugs, and the difluorophenyl group can enhance drug-like properties.[8] Potential areas of application include:

-

Anticancer Agents: Many isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory Drugs: The isoxazole moiety is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Antimicrobial Agents: Isoxazole-containing compounds have shown efficacy against a range of bacterial and fungal pathogens.[10]

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: Potential sites for modification on the core scaffold.

Conclusion

5-(3,4-Difluorophenyl)isoxazole represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for diversification to explore structure-activity relationships. The combination of the isoxazole heterocycle with a difluorinated phenyl ring provides a strong foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into the specific biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

-

Luu, H. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. [Online] Available at: [Link]

- Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.

- Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900. Washington, DC: U.S.

- Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

-

ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. [Online] Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Online] Available at: [Link]

- Abbas, A. F., et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Online] Available at: [Link]

- Perrone, S., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Google Patents. (n.d.). A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole.

- Vitaku, E., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.

- Raja, S., et al. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE.

- Supporting Information. (n.d.).

-

IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Online] Available at: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. rsc.org [rsc.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

The Ascendant Role of Fluorinated Isoxazoles in Modern Drug Discovery: A Technical Guide

<

Introduction: The Strategic Union of Fluorine and the Isoxazole Scaffold

In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When this powerful halogen is integrated into a privileged heterocyclic scaffold like isoxazole, the resulting compounds often exhibit a remarkable spectrum of biological activities.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous FDA-approved drugs.[2][3] Its distinct electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive starting point for chemical library synthesis. This guide provides an in-depth exploration of the biological activities of fluorinated isoxazole compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their therapeutic potential.

Key Biological Activities and Mechanistic Insights

Fluorinated isoxazole derivatives have demonstrated significant efficacy across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4]

Anticancer Activity

The versatility of the isoxazole scaffold has made it a focal point in the development of novel anticancer agents.[5] Fluorinated isoxazoles often function as small molecule inhibitors that interfere with critical cellular signaling pathways essential for tumor growth and survival.[5]

-

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. Fluorinated isoxazoles have been designed to act as potent inhibitors of various kinases, including tyrosine kinases like VEGFR2, which are pivotal for angiogenesis—the formation of new blood vessels that supply tumors.[5][6] By blocking these pathways, the compounds can stifle tumor growth and metastasis. Other isoxazole-based compounds have shown inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory cytokine production.[7]

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Certain fluorinated isoxazole compounds have been shown to trigger apoptosis by disrupting tubulin polymerization or inhibiting enzymes like topoisomerase, leading to cell cycle arrest and eventual cell death.[5]

Antimicrobial and Antiviral Properties

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Fluorinated isoxazoles have emerged as a promising class of antimicrobial agents.[8][9]

-

Antibacterial Action: Studies have shown that various isoxazole derivatives exhibit good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The introduction of fluorine can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.

-

Antiviral Potential: Research has also explored isoxazole-based molecules for their antiviral activity, with some compounds showing efficacy against viruses like the Zika virus.[11]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is an underlying factor in many diseases, including rheumatoid arthritis. The isoxazole core is central to several anti-inflammatory drugs.

-

Case Study: Leflunomide: A prime example is Leflunomide (Arava®), a disease-modifying antirheumatic drug (DMARD).[12] Its active metabolite, teriflunomide, contains a trifluoromethylphenyl group and functions by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[13][14][15] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[16] By blocking this pathway, leflunomide effectively suppresses the autoimmune response responsible for inflammation and joint damage in rheumatoid arthritis.[13][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated isoxazole compounds is highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds.

-

Impact of Fluorine Position: The position of the fluorine atom on the aromatic rings attached to the isoxazole core can dramatically influence potency. For example, in a series of α-amylase inhibitors, halogen substitution at the para position of a phenyl ring resulted in the most significant activity, with the fluorinated derivative showing higher potency than its chlorinated or brominated counterparts.[17] Conversely, for other targets, an ortho or meta substitution might be preferred.[18]

-

Role of Other Substituents: The presence of other functional groups, such as methyl or methoxy groups, also modulates the compound's activity. Electron-donating groups on a benzene ring attached to the isoxazole have been shown to be important for VEGFR2 inhibition.[6] SAR analyses consistently show that even minor structural modifications can lead to substantial changes in biological effect, highlighting the importance of systematic chemical exploration.[19][20][21]

Experimental Workflows and Protocols

Validating the biological activity of newly synthesized compounds requires a systematic and rigorous experimental approach.

General Experimental Workflow

The screening process for novel fluorinated isoxazole compounds typically follows a multi-stage workflow designed to assess efficacy and safety.

Caption: High-level workflow for drug discovery using fluorinated isoxazoles.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] It is a critical first step to determine the concentration range at which a compound is cytotoxic, informing the doses for subsequent mechanism-of-action studies. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23][24]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the fluorinated isoxazole compounds in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[25]

-

MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well for a final concentration of approximately 0.45-0.5 mg/mL.[25][26]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[24][26]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing a compound's antibacterial potency.[27] The broth microdilution method is a widely used technique that provides a quantitative result for the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the fluorinated isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[28] The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[29]

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Summary: Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of representative fluorinated isoxazole and related compounds against various human cancer cell lines.

| Compound Type | Cell Line | Activity Metric (IC₅₀) | Reference |

| Fluorinated 1,2,3-triazole analog 1 | MDAMB-453 (Breast) | 31.6 µM | [19] |

| Fluorinated 1,2,3-triazole analog 2 | MDAMB-453 (Breast) | 16.6 µM | [19] |

| Harmine-isoxazoline derivative 18 | HCT116 (Colon) | 0.2 µM | [21] |

| Harmine-isoxazoline derivative 18 | MCF-7 (Breast) | 9.7 µM | [21] |

| Harmine-isoxazole derivative 19 | OVCAR-3 (Ovarian) | 5.0 µM | [21] |

| Harmine-isoxazole derivative 19 | HCT116 (Colon) | 5.0 µM | [21] |

| Harmine (Parent Compound) | HCT116 (Colon) | 1.3 µM | [21] |

Future Directions and Conclusion

The strategic incorporation of fluorine into the isoxazole scaffold continues to be a highly productive avenue in drug discovery.[1] The resulting compounds exhibit a wide array of potent biological activities, from anticancer and antimicrobial to immunomodulatory effects.[4][30] Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access greater chemical diversity, and developing multi-targeted agents that can address complex diseases with greater efficacy.[31][32][33] The fluorinated isoxazole moiety has proven its value, and its continued exploration holds immense promise for the development of the next generation of therapeutics.

References

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature’s Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ES Food & Agroforestry.

-

Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (2020). ResearchGate. [Link]

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). European Journal of Medicinal Chemistry. [Link]

-

Mechanism of action for leflunomide in rheumatoid arthritis. (1999). Clinical Immunology. [Link]

-

Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (2006). ChemMedChem. [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

-

Synthesis of Fluorinated Isoxazoles Using Selectfluor. (2018). ResearchGate. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules. [Link]

-

Leflunomide. (n.d.). Wikipedia. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). Future Journal of Pharmaceutical Sciences. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

-

Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. (1995). Biochemical Pharmacology. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry. [Link]

-

What is the mechanism of Leflunomide? (2024). Patsnap Synapse. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2023). Letters in Drug Design & Discovery. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2024). Springer Nature Experiments. [Link]

-

Mechanism of Action for Leflunomide in Rheumatoid Arthritis. (1999). ResearchGate. [Link]

-

Susceptibility Testing. (n.d.). MSD Manual Professional Edition. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

-

Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). Journal of Molecular Structure. [Link]

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (2022). Molecules. [Link]

-

Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. (2023). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 10. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leflunomide - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. atcc.org [atcc.org]

- 25. protocols.io [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. woah.org [woah.org]

- 28. apec.org [apec.org]

- 29. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Significance of 5-(3,4-Difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies, characterization, and potential applications of 5-(3,4-Difluorophenyl)isoxazole. While a singular, documented "discovery" of this specific molecule is not prominent in the scientific literature, its existence is a logical outcome of the systematic exploration of isoxazole chemistry and the strategic use of fluorination in drug design. This document, therefore, focuses on the foundational principles and practical applications relevant to this class of compounds.

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] The isoxazole core is planar, aromatic, and capable of participating in various non-covalent interactions, making it an attractive structural motif for designing ligands that can bind to a wide range of biological targets.

The diverse biological activities associated with isoxazole derivatives include:

-

Anticancer: Many isoxazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3]

-

Anti-inflammatory: The isoxazole ring is a key component of several selective COX-2 inhibitors.

-

Antimicrobial: Isoxazole derivatives have shown broad-spectrum activity against bacteria and fungi.

-

Antiviral: Certain isoxazoles have been investigated for their potential to inhibit viral replication.

-

Neurological: The isoxazole scaffold is found in drugs targeting the central nervous system, including antipsychotics and anticonvulsants.

The versatility of the isoxazole ring, coupled with the relative ease of its synthesis and functionalization, has made it a cornerstone in the development of novel therapeutic agents.[4]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms into a drug candidate's structure is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. The 3,4-difluorophenyl substituent in the target molecule is a testament to this approach. The unique properties of fluorine can influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's ionization state and, consequently, its absorption and distribution.

The presence of the difluorophenyl group in 5-(3,4-Difluorophenyl)isoxazole suggests that this compound has been designed with these potential advantages in mind.

Synthetic Methodologies for 5-(Aryl)isoxazoles

The synthesis of 3,5-disubstituted isoxazoles, such as 5-(3,4-Difluorophenyl)isoxazole, can be achieved through several reliable methods. The two most common approaches are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclization of chalcone precursors.

Method 1: 1,3-Dipolar Cycloaddition

This is a powerful and versatile method for constructing the isoxazole ring.[4][5] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

-

Preparation of the Nitrile Oxide Precursor (Hydroximoyl Halide):

-

To a solution of an appropriate aldoxime (1.0 eq.) in a suitable solvent (e.g., DMF or chloroform), add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The resulting hydroximoyl halide can be used in the next step without further purification.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

To a stirred solution of the hydroximoyl halide (1.0 eq.) and the corresponding alkyne (in this case, an alkyne that will yield the desired substituent at the 3-position) (1.2 eq.) in a suitable solvent (e.g., THF or dichloromethane), add a base (e.g., triethylamine or sodium bicarbonate) (1.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

-

Causality Behind Experimental Choices:

-

In Situ Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans. Generating them in situ in the presence of the alkyne ensures that they are trapped in the desired cycloaddition reaction, maximizing the yield of the isoxazole.

-

Base Selection: The choice of base is crucial. A non-nucleophilic organic base like triethylamine is often preferred to avoid side reactions with the hydroximoyl halide or the nitrile oxide.

-

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both reactants.

Caption: General scheme for the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Method 2: Synthesis from Chalcones

This two-step method involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[6]

Experimental Protocol: General Procedure for Synthesis from Chalcones

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate aromatic aldehyde (in this case, 3,4-difluorobenzaldehyde) (1.0 eq.) and an aromatic ketone (1.0 eq.) in ethanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

-

Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and dry to obtain the chalcone.

-

-

Isoxazole Formation:

-

Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol or acetic acid. The addition of a base like sodium acetate may be required.

-

Monitor the reaction by TLC until the chalcone is consumed.

-

After cooling, pour the reaction mixture into crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Base Catalysis in Chalcone Synthesis: The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Hydroxylamine in Cyclization: Hydroxylamine acts as a binucleophile. The nitrogen first attacks the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the oxygen to the β-carbon, leading to the formation of the isoxazole ring after dehydration.

Caption: A typical workflow for the development of a novel isoxazole-based therapeutic agent.

Conclusion

5-(3,4-Difluorophenyl)isoxazole represents a confluence of two important themes in modern drug discovery: the utility of the isoxazole scaffold and the strategic application of fluorine. While its specific history may be embedded within broader research programs rather than a singular discovery event, the principles guiding its synthesis and potential applications are well-established. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds. The methodologies described are robust and adaptable, offering a clear path for the continued investigation of isoxazoles as a rich source of novel therapeutic agents.

References

- Majirská, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

- Various Authors. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.

- Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry.

- Various Authors. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi.

- Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry.

- Various Authors. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica.

- BenchChem Technical Support Team. (2025).

- Various Authors. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3,4-Difluorophenyl)isoxazole

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into molecules targeting a wide array of biological pathways. This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 5-(3,4-Difluorophenyl)isoxazole. While direct research on this compound is nascent, this document synthesizes data from analogous structures to build a predictive framework for its likely therapeutic targets. We will explore the scientific rationale for investigating this compound in oncology, inflammation, and neurodegenerative diseases. This guide provides researchers and drug development professionals with a comprehensive overview of potential mechanisms of action, detailed experimental protocols for target validation, and a roadmap for elucidating the therapeutic promise of 5-(3,4-Difluorophenyl)isoxazole.

Introduction: The Isoxazole Scaffold and the Significance of Fluorination

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural profile, making it a "privileged" structure in drug design. Isoxazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2]. The isoxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to biological targets. Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole core, underscoring its clinical relevance[3].

The substitution of hydrogen with fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,4-difluorophenyl group on the 5-position of the isoxazole ring in the title compound is of particular interest. The fluorine atoms can alter the electronic properties of the phenyl ring, potentially influencing its interaction with target proteins. Furthermore, the C-F bond is highly stable, which can prevent metabolic degradation at that position, prolonging the compound's half-life.

Given the established biological activities of isoxazole derivatives and the advantageous properties of the difluorophenyl motif, 5-(3,4-Difluorophenyl)isoxazole represents a promising, albeit under-investigated, molecule for therapeutic development. This guide will, therefore, focus on its potential applications in key disease areas.

Potential Therapeutic Area I: Oncology

The search for novel anticancer agents is a major focus of drug discovery. Many isoxazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines[4][5][6]. The potential anticancer mechanisms for 5-(3,4-Difluorophenyl)isoxazole can be hypothesized based on the targets of structurally similar molecules.

Potential Molecular Targets in Oncology

-

Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Some heterocyclic compounds are known to act as VEGFR-2 inhibitors[7]. It is plausible that 5-(3,4-Difluorophenyl)isoxazole could bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity.

-

Hormone Receptor Modulation (e.g., Estrogen Receptor-α): For hormone-dependent cancers like certain types of breast cancer, targeting the estrogen receptor-α (ERα) is a primary therapeutic approach. Isoxazole derivatives have been identified as ERα modulators[8]. The planar structure of the isoxazole and the phenyl ring in 5-(3,4-Difluorophenyl)isoxazole could allow it to fit into the ligand-binding domain of ERα, acting as either an antagonist or a selective modulator.

-

Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Isoxazole derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases[9].

Experimental Workflow for Oncology Target Validation

The following diagram and protocol outline a workflow to assess the anticancer potential of 5-(3,4-Difluorophenyl)isoxazole.

Caption: Workflow for anticancer evaluation of 5-(3,4-Difluorophenyl)isoxazole.

Detailed Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

Objective: To determine if 5-(3,4-Difluorophenyl)isoxazole inhibits the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of 5-(3,4-Difluorophenyl)isoxazole in kinase buffer.

-

In a 96-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only (negative control) and a known VEGFR-2 inhibitor like Sorafenib (positive control).

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at the Km for VEGFR-2.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Therapeutic Area II: Inflammation

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Isoxazole derivatives have a well-documented history as anti-inflammatory agents[1][10].

Potential Molecular Targets in Inflammation

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Valdecoxib, a selective COX-2 inhibitor, is an isoxazole-containing drug[3]. The diarylheterocycle structure, common in COX-2 inhibitors, is present in 5-(3,4-Difluorophenyl)isoxazole, making COX-2 a highly probable target.

-

Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual COX/LOX inhibitors are of great interest as they may offer broader anti-inflammatory effects with a better safety profile. Some isoxazole derivatives have shown inhibitory activity against LOX[11].

Signaling Pathway: Arachidonic Acid Metabolism

The following diagram illustrates the role of COX and LOX enzymes in the arachidonic acid cascade.

Caption: Simplified arachidonic acid inflammatory pathway.

Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To assess the selective inhibitory activity of 5-(3,4-Difluorophenyl)isoxazole on the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO

-

COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of 5-(3,4-Difluorophenyl)isoxazole.

-

To a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Add the compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a negative control.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.

-

Calculate the percent inhibition and determine the IC₅₀ value. A similar assay using COX-1 can be run in parallel to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Potential Therapeutic Area III: Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons[12]. There is a growing interest in isoxazole derivatives for their potential neuroprotective effects[1][8].

Potential Molecular Targets in Neurodegeneration

-

Cholinesterase Enzymes (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Some heterocyclic compounds have shown inhibitory activity against these enzymes[13].

-

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels. The isoxazole scaffold could potentially interact with the active site of MAO enzymes.

Quantitative Data on Related Compounds

While specific data for 5-(3,4-Difluorophenyl)isoxazole is unavailable, the following table summarizes the activity of some isoxazole derivatives against neuro-relevant targets to provide a reference point.

| Compound Class | Target | Reported Activity (IC₅₀) | Reference |

| Isoxazole-triazole hybrids | AChE | 5.2 - 15.4 µM | [13] |

| Isoxazole-triazole hybrids | MAO-A | > 50 µM | [13] |

| Isoxazole-triazole hybrids | MAO-B | 2.8 - 12.1 µM | [13] |

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if 5-(3,4-Difluorophenyl)isoxazole can inhibit the activity of AChE.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the compound dilutions. Include a known AChE inhibitor like Donepezil as a positive control.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Determine the rate of reaction for each concentration.

-

Calculate the percent inhibition and the IC₅₀ value.

Conclusion and Future Directions

5-(3,4-Difluorophenyl)isoxazole is a molecule with significant, yet largely unexplored, therapeutic potential. Based on the extensive literature on isoxazole derivatives and the strategic inclusion of a difluorophenyl moiety, this compound warrants investigation as a candidate for anticancer, anti-inflammatory, and neuroprotective therapies. The proposed primary targets for investigation are VEGFR-2 in oncology, COX-2 in inflammation, and AChE in neurodegeneration. The experimental protocols outlined in this guide provide a clear and robust framework for initiating these investigations. Future work should focus on a systematic screening of this compound against a broader panel of kinases, inflammatory mediators, and neurological targets to fully elucidate its pharmacological profile. Subsequent hit-to-lead optimization studies could then be employed to enhance potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical development.

References

-

Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Al-Ostath, A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6534. [Link]

-

Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

-

Gül, H. İ., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1346. [Link]

-

Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. Chemistry & Biodiversity. [Link]

-

Özdemir, A., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Archiv der Pharmazie, 346(11), 814-822. [Link]

-

Das, U., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 12(48), 31235-31251. [Link]

- Anonymous. (n.d.).

-

Al-Khafaji, K. N. H., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research. [Link]

-

Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Singh, P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5040-5065. [Link]

-

Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11603. [Link]

-

Istrate, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Molecules, 29(12), 2841. [Link]

-

Kumar, M., Kumar, V., & Sharma, M. (2025). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Society for Experimental Biology and Medicine. (2008). Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

-

S, M., et al. (2020). The New Frontiers in Neurodegenerative Diseases Treatment: Liposomal-Based Strategies. Frontiers in Neuroscience, 14. [Link]

- Anonymous. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Anonymous. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS).

-

Chellian, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 22-38. [Link]

-

Basavaraja, B. M., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2063-2073. [Link]

- Anonymous. (n.d.).

-

Anonymous. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][9]thiadiazole Derivatives.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. espublisher.com [espublisher.com]

- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploration of 5-(3,4-Difluorophenyl)isoxazole Analogs and Derivatives for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of a promising, yet underexplored, class of compounds: 5-(3,4-Difluorophenyl)isoxazole analogs and their derivatives. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this document serves as a roadmap for researchers embarking on the discovery and development of novel therapeutics based on this core structure. We will delve into rational design considerations, detailed synthetic protocols, structure-activity relationship (SAR) elucidation, and the investigation of potential mechanisms of action, with a particular focus on anticancer applications.

Introduction: The Rationale for 5-(3,4-Difluorophenyl)isoxazole Analogs in Drug Discovery

The isoxazole ring system is a cornerstone in the design of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for engaging with a variety of biological targets.[1] Several isoxazole-containing drugs have reached the market, validating the therapeutic potential of this heterocycle.[1]

The introduction of a 3,4-difluorophenyl moiety at the 5-position of the isoxazole ring is a strategic design choice aimed at enhancing the drug-like properties of the resulting analogs. The difluoro substitution pattern can modulate the electronic nature of the phenyl ring, influence conformational preferences, and block potential sites of metabolism, thereby improving bioavailability and in vivo efficacy. Given that isoxazole derivatives have shown promise as anticancer agents, this guide will focus on the development of 5-(3,4-Difluorophenyl)isoxazole analogs for oncological applications.[2][3]

Synthetic Strategies for 5-(3,4-Difluorophenyl)isoxazole Analogs

The synthesis of 3,5-disubstituted isoxazoles is well-established in the literature, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone methodology.[1] For the synthesis of the 5-(3,4-Difluorophenyl)isoxazole core, a logical and efficient approach involves the reaction of a substituted nitrile oxide with 3,4-difluorophenylacetylene.

General Synthetic Workflow

A proposed synthetic pathway is outlined below. This multi-step synthesis allows for the introduction of diversity at the 3-position of the isoxazole ring, which is crucial for exploring structure-activity relationships.

Caption: Proposed synthetic workflow for 5-(3,4-Difluorophenyl)isoxazole analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a hypothetical analog, 3-aryl-5-(3,4-difluorophenyl)isoxazole, based on established methods for similar isoxazole syntheses.

Step 1: Synthesis of the Aldoxime

-

To a solution of the chosen substituted aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate or pyridine (1.5 eq).

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and collect the precipitated aldoxime by filtration.

-

Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the aldoxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a chlorinating agent, for example, N-chlorosuccinimide (NCS) (1.1 eq), and stir at room temperature for 1-2 hours to form the hydroximoyl chloride.

-

To this mixture, add 3,4-difluorophenylacetylene (1.2 eq).

-

Slowly add a base, such as triethylamine (2.0 eq), to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction at room temperature or reflux for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-(3,4-difluorophenyl)-3-aryl-isoxazole.

Structure-Activity Relationship (SAR) Insights and Postulated Trends

While specific SAR data for 5-(3,4-difluorophenyl)isoxazole analogs is not extensively published, we can extrapolate potential trends from related series of anticancer isoxazole derivatives.[4] The anticancer activity of diarylisoxazoles is often influenced by the nature and position of substituents on the phenyl rings.

| Position of Substitution | Postulated Effect of Substitution on Anticancer Activity | Rationale |

| Isoxazole Ring | ||

| 3-Position (R-group) | The nature of the R-group is critical for activity. Aromatic and heteroaromatic rings are often favored. Electron-donating or electron-withdrawing groups on this ring can fine-tune activity. | This position often interacts with key residues in the active site of target proteins. |

| 5-Phenyl Ring | ||

| 3,4-Difluoro | The presence of the difluoro moiety is expected to enhance metabolic stability and may improve binding affinity through favorable interactions. | Fluorine can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of nearby functionalities. |

Table 1: Postulated Structure-Activity Relationship Trends for 5-(3,4-Difluorophenyl)isoxazole Analogs.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Based on the structural similarity of 5-(3,4-difluorophenyl)isoxazole analogs to known kinase inhibitors, it is plausible that their mechanism of action involves the inhibition of key kinases implicated in cancer progression, such as those in the MAPK/ERK or PI3K/Akt pathways.

Caption: Postulated mechanism of action via inhibition of the MAPK/ERK signaling pathway.

In Vitro Biological Evaluation Protocol

To assess the anticancer potential of newly synthesized 5-(3,4-difluorophenyl)isoxazole analogs, a standard in vitro cytotoxicity assay is recommended.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration at which the compounds inhibit the growth of cancer cell lines by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized isoxazole analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the isoxazole analogs in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data of Representative Isoxazole Analogs

While specific data for 5-(3,4-difluorophenyl)isoxazole analogs is limited in the public domain, the following table presents hypothetical IC50 values to illustrate how data for a series of analogs could be presented to facilitate SAR analysis. These values are based on trends observed for other anticancer isoxazole derivatives.

| Compound ID | R-Group at 3-Position | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| DFI-1 | Phenyl | 12.5 | 15.2 |

| DFI-2 | 4-Methoxyphenyl | 8.7 | 10.1 |

| DFI-3 | 4-Chlorophenyl | 5.2 | 6.8 |

| DFI-4 | 4-Trifluoromethylphenyl | 3.1 | 4.5 |

| DFI-5 | 2-Thienyl | 9.8 | 11.3 |

Table 2: Hypothetical Anticancer Activity of 5-(3,4-Difluorophenyl)isoxazole Analogs.

Conclusion and Future Directions

The 5-(3,4-difluorophenyl)isoxazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs based on this core structure. The proposed synthetic strategies are robust and amenable to the generation of a diverse library of compounds for SAR studies. The outlined biological evaluation protocols will enable the identification of lead compounds with potent anticancer activity.

Future research should focus on the synthesis and screening of a broad range of analogs to establish a detailed SAR. Promising compounds should be further investigated to elucidate their specific molecular targets and mechanism of action. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these novel isoxazole derivatives.

References

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ES Food & Agroforestry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). Europe PMC. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Oxidative Medicine and Cellular Longevity. [Link]

-

Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impact Factor. [Link]

-

Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah National University. [Link]

- Oxazole derivatives for use in the treatment of cancer. (n.d.).

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). ResearchGate. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]

-